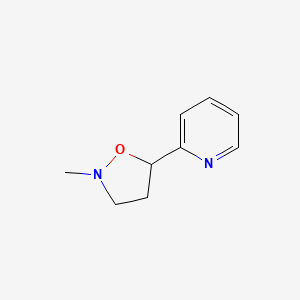

Pyridine, 2-(2-methyl-5-isoxazolidinyl)-

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Coordination Chemistry

The pyridine ring, a six-membered aromatic heterocycle with the formula C₅H₅N, is a fundamental building block in organic chemistry. algoreducation.comnih.gov Its structure is analogous to benzene (B151609), with one CH group replaced by a nitrogen atom. algoreducation.comwikipedia.org This substitution renders the ring electron-deficient and imparts a basic character, making pyridine and its derivatives indispensable in a multitude of chemical transformations. algoreducation.comyoutube.com

In organic synthesis, pyridine's utility is multifaceted. It frequently serves as a:

Base: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system, allowing pyridine to act as a weak base to neutralize acids produced in reactions. wikipedia.orgyoutube.com

Nucleophile: Pyridine can participate in nucleophilic substitution reactions, attacking electrophilic centers. youtube.com

Solvent: Its ability to dissolve a wide range of organic compounds and its miscibility with water make it a versatile solvent. algoreducation.comyoutube.com

Catalyst: Pyridine derivatives are employed in various catalytic processes. nih.gov

The applications of pyridine derivatives are extensive, spanning pharmaceuticals, agrochemicals, and materials science. nih.govnbinno.com In medicinal chemistry, the pyridine scaffold is often used to improve the water solubility of potential drug molecules and can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of a compound. nih.govnbinno.com

In the realm of coordination chemistry, pyridine and its derivatives are widely used as ligands. jscimedcentral.com The nitrogen atom readily donates its electron pair to metal ions, forming stable coordination complexes with most transition metals. youtube.comnih.govwikipedia.org This ability to form complexes is crucial in catalysis, with pyridine-containing metal complexes facilitating reactions such as hydrogenations. youtube.comjscimedcentral.comwikipedia.org The structure and electronic properties of the pyridine ligand can be tuned by adding substituents to the ring, which in turn modulates the properties of the resulting metal complex. acs.orgnih.gov

| Role of Pyridine in Chemistry | Description | Key Characteristics |

| Organic Synthesis | Acts as a base, nucleophile, solvent, and catalyst. | Electron-deficient aromatic ring, basic nitrogen atom. algoreducation.com |

| Coordination Chemistry | Functions as a ligand to form complexes with metal ions. | Lone pair on nitrogen available for coordination. jscimedcentral.comnih.gov |

| Medicinal Chemistry | Serves as a key scaffold in drug design. | Improves solubility and pharmacokinetic properties. nih.govnbinno.com |

Role of Isoxazolidine (B1194047) Scaffolds in Heterocyclic Synthesis and Molecular Design

The isoxazolidine ring is a five-membered, saturated heterocycle containing adjacent nitrogen and oxygen atoms. acs.orgresearchgate.net This structural motif has garnered increasing attention in organic and medicinal chemistry, serving as a "privileged scaffold" due to its presence in various biologically active compounds and its utility as a synthetic intermediate. acs.orgbohrium.comresearchgate.net

The primary method for synthesizing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. acs.orgbohrium.comnih.gov This reaction is a powerful tool for constructing the five-membered ring with a high degree of stereocontrol. bohrium.com Other synthetic strategies, such as the cyclization of unsaturated hydroxylamines, have also been developed to access a wider variety of isoxazolidine structures. acs.orgbohrium.com

The significance of the isoxazolidine scaffold lies in its versatility:

Synthetic Intermediate: The N-O bond within the isoxazolidine ring is relatively weak and can be cleaved reductively to yield valuable 1,3-amino alcohols, which are important building blocks for natural products like alkaloids, amino acids, and β-lactams. nih.gov

Molecular Mimicry: The isoxazolidine scaffold can mimic the structure of natural molecules such as nucleosides, carbohydrates, and amino acids, making it a valuable component in the design of therapeutic agents. acs.orgresearchgate.net

Drug Discovery: Isoxazolidine derivatives have been found to exhibit a wide range of biological activities. acs.orgresearchgate.net

The ability to generate diverse and stereochemically complex molecules from the isoxazolidine core makes it a central tool in modern molecular design and the search for new pharmaceuticals. nih.govqu.edu.sa

| Feature of Isoxazolidine Scaffolds | Description | Significance |

| Synthesis | Primarily via 1,3-dipolar cycloaddition of nitrones and alkenes. nih.gov | Allows for high stereocontrol in ring formation. |

| Reactivity | Contains a labile N-O bond. | Cleavage provides access to important synthetic intermediates like 1,3-aminoalcohols. nih.gov |

| Application | Used as a versatile scaffold in drug discovery and molecular design. | Can mimic natural building blocks and exhibits diverse biological activities. acs.orgresearchgate.net |

Structural Elucidation and Stereochemical Considerations within Pyridine-Isoxazolidine Systems

The structural characterization of a molecule like Pyridine, 2-(2-methyl-5-isoxazolidinyl)- relies on a combination of modern spectroscopic techniques. The precise connectivity and three-dimensional arrangement of atoms are crucial for understanding its chemical properties and potential interactions.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. nih.govresearchgate.net The chemical shifts and coupling patterns of the protons on both the pyridine and isoxazolidine rings would provide definitive information about their relative positions. For instance, the protons on the isoxazolidine ring would appear in the aliphatic region of the ¹H NMR spectrum, while the pyridine protons would be in the aromatic region. mdpi.comresearchgate.net

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. mdpi.com

Stereochemical Complexity: The isoxazolidine ring in Pyridine, 2-(2-methyl-5-isoxazolidinyl)- introduces significant stereochemical complexity.

Chiral Centers: The C5 carbon of the isoxazolidine ring (the point of attachment to the pyridine) and potentially the C2 carbon (bearing the methyl group) are stereocenters. This means the molecule can exist as different stereoisomers (enantiomers and diastereomers).

Relative Stereochemistry: The spatial arrangement of the substituents on the isoxazolidine ring (the pyridine group at C5 and the methyl group at C2) can be either cis or trans.

Absolute Stereochemistry: Each chiral center can have an R or S configuration.

The stereochemical outcome of the synthesis, typically a 1,3-dipolar cycloaddition, is a critical aspect of the molecular design. The use of chiral catalysts or starting materials can influence the formation of a specific stereoisomer, which is often crucial for biological activity. researchgate.net The stereoselectivity of such reactions is a key area of research, with factors like the nature of the nitrone and the alkene influencing whether the resulting substituents on the newly formed ring are on the same side (endo stereoselectivity) or opposite sides (exo stereoselectivity). nih.gov

Detailed analysis using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, and X-ray crystallography would be required to unambiguously determine the relative and absolute stereochemistry of a specific isomer of Pyridine, 2-(2-methyl-5-isoxazolidinyl)-.

Structure

3D Structure

Properties

CAS No. |

101156-62-1 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-methyl-5-pyridin-2-yl-1,2-oxazolidine |

InChI |

InChI=1S/C9H12N2O/c1-11-7-5-9(12-11)8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 |

InChI Key |

HELSNBGFMPJFLV-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(O1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine, 2 2 Methyl 5 Isoxazolidinyl and Analogues

Strategies for the Construction of the Isoxazolidine (B1194047) Ring System

The isoxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen, is a valuable scaffold in medicinal chemistry and organic synthesis. researchgate.netnih.gov Its construction is most prominently achieved through cycloaddition reactions, although other cyclization methods exist. researchgate.net

The most powerful and widely used method for synthesizing the isoxazolidine ring is the 1,3-dipolar cycloaddition reaction between a nitrone (the 1,3-dipole) and an alkene or related dipolarophile (the 2π system). wikipedia.orgmdpi.comqu.edu.sa This concerted, pericyclic reaction, often referred to as the Huisgen cycloaddition, efficiently forms a new C-C and a new C-O bond, creating the five-membered ring with a high degree of atom economy. nih.govwikipedia.org The reaction can be carried out under various conditions, including thermal warming, microwave irradiation, and catalysis. chim.it

The general mechanism involves the [4π + 2π] cycloaddition of the nitrone with an alkene to yield the isoxazolidine product. mdpi.com This reaction is stereospecific concerning the alkene's geometry, meaning the stereochemistry of the starting alkene is retained in the product. wikipedia.org

A key challenge and area of study in nitrone-olefin cycloadditions is controlling the selectivity of the reaction, which can generate multiple isomers. qu.edu.sa The two main aspects of this control are regioselectivity (which constitutional isomer is formed) and diastereoselectivity (which diastereomer is formed).

Regioselectivity is primarily governed by the electronic properties of the substituents on both the nitrone and the dipolarophile, a phenomenon best explained by frontier molecular orbital (FMO) theory. wikipedia.orgmdpi.com The reaction's outcome depends on the dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

LUMO(nitrone)-HOMO(alkene) Control: When the alkene (dipolarophile) bears electron-donating groups (EDG) like alkyl or aryl, the dominant interaction is between the LUMO of the nitrone and the HOMO of the alkene. This leads to the preferential formation of 5-substituted isoxazolidines . wikipedia.org

HOMO(nitrone)-LUMO(alkene) Control: Conversely, when the alkene is substituted with electron-withdrawing groups (EWG), the HOMO of the nitrone and the LUMO of the alkene have the smallest energy gap. This interaction favors the formation of 4-substituted isoxazolidines . wikipedia.orgrsc.org

The following table summarizes the general regiochemical outcomes based on FMO control:

| Dipolarophile Substituent (R') | Dominant FMO Interaction | Predominant Regioisomer |

| Electron-Donating Group (EDG) | LUMO(nitrone) - HOMO(dipolarophile) | 5-substituted isoxazolidine |

| Electron-Withdrawing Group (EWG) | HOMO(nitrone) - LUMO(dipolarophile) | 4-substituted isoxazolidine |

Diastereoselectivity refers to the preferential formation of one diastereomer over another when new stereocenters are created. mdpi.com While the cycloaddition is stereospecific regarding the alkene, the approach of the nitrone to the alkene can occur from two different faces (endo or exo), leading to different diastereomers. chim.it In many cases, particularly with C-substituted nitrones, diastereoselectivity can be low. wikipedia.org However, high selectivity can be achieved, often favoring the endo approach. chim.it For intramolecular cycloadditions, the length and nature of the tether connecting the nitrone and the alkene can significantly influence both regio- and diastereoselectivity, sometimes overriding the predictions of FMO theory. rsc.org

The substituents on both the nitrone and the dipolarophile have a profound impact on the reaction's rate, regioselectivity, and stereoselectivity. wikipedia.orgresearchgate.net

On the dipolarophile , as discussed, the electronic nature of the substituent is the primary determinant of regioselectivity. wikipedia.org For example, terminal alkenes with alkyl and aryl groups consistently yield 5-substituted isoxazolidines. wikipedia.org The stereochemical outcome is strongly dependent on steric hindrance and the electronic effects of the substituents. rsc.org

On the nitrone , substituents can influence reactivity and selectivity in several ways:

N-substituents: Replacing an N-methyl group with an N-phenyl group on the nitrone can lead to a faster reaction. nih.gov

C-substituents: The steric bulk of C-substituents on the nitrone can influence the diastereoselectivity of the cycloaddition. rsc.org Electronically distinct substituents tend to react with high regioselectivity. wikipedia.org For instance, reactions of N-aryl-C-(phenylcarbamoyl)nitrones proceed with strict regioselectivity. rsc.org

The table below illustrates the effect of different substituent patterns on the cycloaddition outcome.

| Nitrone Substituent | Dipolarophile Substituent | Predominant Product | Primary Influence |

| C-Aryl, N-Aryl | Electron-deficient alkene | 4-substituted isoxazolidine | Electronic (FMO) |

| N-Alkyl | Alkyl-substituted alkene | 5-substituted isoxazolidine | Electronic (FMO) |

| Bulky C- or N-substituent | Prochiral alkene | High diastereoselectivity | Steric Hindrance |

| N-Phenyl (vs. N-Methyl) | Cyclooctynol | Faster reaction rate | Electronic/Steric |

Alternative Cyclization Approaches to Isoxazolidines

While 1,3-dipolar cycloaddition is the most common route, other strategies can be employed to construct the isoxazolidine ring. researchgate.net These methods provide alternative pathways when the required nitrones or olefins are not readily accessible or when different substitution patterns are desired.

One significant alternative is the cyclization of unsaturated hydroxylamines . This approach involves the intramolecular cyclization of a hydroxylamine (B1172632) derivative that contains a suitably positioned double or triple bond. This method is particularly useful for creating fused or bicyclic isoxazolidine systems.

Another approach involves the reduction of related heterocyclic systems . For instance, isoxazolines or isoxazolinium salts can be reduced to form the corresponding saturated isoxazolidine ring. researchgate.net Additionally, a novel catalyst-free, three-component reaction has been developed using a haloalkyne, a nitrosoarene, and maleimide, which proceeds through a 1,2-halo migration and a [3+2] cycloaddition cascade to generate a new type of nitrone in situ, ultimately forming the isoxazolidine ring. rsc.org

Pyridine (B92270) Ring Functionalization and Coupling Strategies

The functionalization of the pyridine ring presents a distinct set of challenges compared to benzene (B151609) and other aromatic systems. beilstein-journals.orgnih.gov The presence of the electron-withdrawing nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution. nih.gov Furthermore, the nitrogen's lone pair can coordinate with Lewis acids, further reducing the ring's reactivity. nih.gov Consequently, specialized strategies are required for its derivatization.

Direct C-H functionalization has emerged as a powerful tool for modifying the pyridine ring, avoiding the need for pre-functionalized starting materials like halopyridines. beilstein-journals.orgresearchgate.net These methods often rely on transition-metal catalysis to activate the otherwise inert C-H bonds.

One common strategy involves the temporary activation of the pyridine ring. This can be achieved by forming N-oxides or N-iminopyridinium ylides . The N-oxide, for example, alters the electronic properties of the ring, making the C2 and C4 positions more susceptible to nucleophilic attack and facilitating C-H activation. nih.gov Copper-catalyzed C-H arylation of pyridine N-oxides with arylboronic esters is a practical method for synthesizing 2-arylpyridines. nih.gov

Another approach is the use of a directing group, which positions a metal catalyst near a specific C-H bond to achieve regioselective functionalization. While C2 functionalization is common, this method can also be adapted for more challenging C3 or C4 functionalization. nih.gov

Recent developments have also explored metal-free approaches. For example, a photochemical method allows for the functionalization of pyridines via pyridinyl radicals, which can be generated by single-electron transfer reduction of pyridinium (B92312) ions. acs.org This strategy enables C4-allylation with high regioselectivity, offering a distinct reactivity pattern compared to classical Minisci reactions. acs.org Similarly, α-methylation of pyridines to produce 2-methylpyridines can be achieved with high selectivity using continuous flow processing over a Raney® nickel catalyst. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions for Pyridine-Isoxazolidine Linkage

While the 1,3-dipolar cycloaddition of nitrones with alkenes is a primary method for constructing isoxazolidine rings, metal-catalyzed cross-coupling reactions represent a powerful alternative for forging the crucial pyridine-isoxazolidine bond. chim.it Methodologies such as Suzuki-Miyaura, Negishi, and C-N coupling reactions, catalyzed by transition metals like palladium and nickel, have become indispensable in modern organic synthesis for creating C-C and C-N bonds. rsc.orgnih.gov

In the context of synthesizing Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, a hypothetical cross-coupling approach could involve the reaction of a 2-halopyridine with a metalated isoxazolidine or vice versa. For instance, a Negishi cross-coupling could be employed, which has proven effective in the synthesis of chiral pyridine-containing ligands. nih.gov This would involve the preparation of an organozinc derivative of the 2-methyl-5-isoxazolidinyl moiety, which would then be coupled with a 2-bromopyridine (B144113) in the presence of a nickel catalyst. The choice of ligand on the metal catalyst is crucial for the efficiency and selectivity of such reactions. nih.gov

The following table outlines potential metal-catalyzed cross-coupling strategies for the synthesis of the Pyridine-Isoxazolidine linkage:

| Cross-Coupling Reaction | Pyridine Substrate | Isoxazolidine Substrate | Catalyst System (Example) |

| Suzuki-Miyaura | 2-Bromopyridine | 5-Isoxazolidinylboronic acid or ester | Pd(PPh₃)₄, base |

| Negishi | 2-Bromopyridine | 5-Iodozincio-2-methylisoxazolidine | NiCl₂(dppp) |

| C-N Coupling (Buchwald-Hartwig) | 2-Halopyridine | 2-Methyl-5-isoxazolidine (as a secondary amine precursor) | Palladium catalyst with a suitable phosphine (B1218219) ligand |

These approaches, while not explicitly reported for this specific molecule, are based on well-established transformations in pyridine chemistry and offer a convergent route to the target compound. mdpi.com

Stereoselective and Enantioselective Synthesis Approaches

Achieving stereocontrol in the synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is of paramount importance, given the presence of a stereocenter at the 5-position of the isoxazolidine ring.

The use of chiral catalysts in 1,3-dipolar cycloadditions is a well-established strategy for the enantioselective synthesis of isoxazolidines. chim.it Chiral metal complexes, often involving ligands such as pyridine-oxazolines (PyOx), can effectively control the facial selectivity of the cycloaddition between a nitrone and an alkene. rsc.orgscilit.com For the synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, a chiral Lewis acid catalyst could coordinate to the nitrone, thereby directing the approach of the alkene to one face of the dipole.

Diastereoselectivity in isoxazolidine formation can be achieved by employing substrates with existing stereocenters. The inherent chirality in the starting materials can direct the formation of new stereocenters with a high degree of selectivity. In the context of 1,3-dipolar cycloadditions, the use of a chiral alkene or a chiral nitrone can lead to the formation of a specific diastereomer of the isoxazolidine product. chim.it For example, the reaction of a prochiral nitrone with a chiral alkene derived from a natural product could afford the desired diastereomer of the pyridine-isoxazolidine adduct. The stereochemical outcome is often governed by steric and electronic interactions in the transition state. rsc.org

Kinetic resolution is a powerful tool for separating enantiomers of a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This technique can be applied to racemic intermediates in the synthetic pathway towards enantiopure Pyridine, 2-(2-methyl-5-isoxazolidinyl)-. For instance, a racemic mixture of a key intermediate, such as a substituted oxazolidinone, could be subjected to enantioselective N-acylation catalyzed by a chiral nucleophile. nih.govresearchgate.net This would result in the acylation of one enantiomer at a faster rate, allowing for the separation of the acylated product from the unreacted enantiomer. google.com

Synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- Derivatives and Analogues

The synthesis of derivatives and analogues of the title compound allows for the exploration of structure-activity relationships and the fine-tuning of its properties.

Modifications to the methyl group on the pyridine ring and substituents on the isoxazolidine ring can be achieved through various synthetic transformations. The 2-methyl group on the pyridine ring can be introduced through established methods, such as the α-methylation of pyridines using continuous flow processing with a Raney® nickel catalyst. researchgate.netmdpi.com Further functionalization of this methyl group, for example through radical halogenation followed by nucleophilic substitution, could introduce a variety of substituents.

The isoxazolidine ring offers multiple sites for modification. For instance, the N-O bond of the isoxazolidine can be reductively cleaved to yield a 1,3-amino alcohol, which can then be further derivatized. nih.gov Additionally, if the isoxazolidine ring is synthesized with functional groups, such as esters or ketones, these can serve as handles for a wide range of chemical transformations, including reduction, nucleophilic addition, and substitution reactions. nih.gov The synthesis of various 2-amino-5-methyl-pyridine derivatives has also been reported, providing potential precursors for more complex analogues. google.com

The following table summarizes potential derivatization strategies:

| Starting Material | Reagent/Reaction | Product |

| 2-Methylpyridine | N-Bromosuccinimide, AIBN; then Nu⁻ | 2-(Substituted methyl)pyridine |

| Pyridine, 2-(2-methyl-5-isoxazolidinyl)- | Raney-Ni, H₂ | 1-(Pyridin-2-yl)-4-(methylamino)butan-2-ol |

| 4-Carboethoxy-2-(2-methyl-5-isoxazolidinyl)pyridine | 1. LiAlH₄ 2. PBr₃ 3. KCN | 4-(Cyanomethyl)-2-(2-methyl-5-isoxazolidinyl)pyridine |

These synthetic strategies provide a framework for the preparation of a diverse library of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- derivatives for further investigation.

Exploration of Pyridine Ring Substitution Patterns

The strategic modification of the pyridine ring is a critical aspect of analog development, allowing for the fine-tuning of a molecule's physicochemical and biological properties. For the synthesis of analogues of Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, methodologies that allow for the regioselective introduction of a wide range of substituents onto the pyridine core are of significant interest. Research has focused on several synthetic routes, including the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine scaffold.

A prominent strategy involves the transformation of isoxazoles into substituted pyridines. rsc.orgnsf.gov This approach is conceptually powerful as it builds the desired pyridine core from a related heterocyclic system. One such method is the inverse electron-demand hetero-Diels-Alder reaction, where substituted isoxazoles react with enamines in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) to produce pyridines. rsc.orgnsf.gov The reaction proceeds through a [4+2] cycloaddition, followed by ring opening and in situ reduction to yield the aromatic pyridine ring. nsf.gov The substitution pattern of the resulting pyridine is precisely determined by the substituents on the starting isoxazole (B147169) and the enamine partner, offering a high degree of control over the final structure. rsc.org This method is noted for its high regioselectivity, typically yielding a single product isomer. nsf.gov A variety of functional groups are tolerated in this transformation, including alkyls, aryls, and halides. nsf.gov

The scope of this transformation has been explored with various substituted isoxazoles and enamines, demonstrating its utility in creating a library of pyridine analogues. The reaction's efficiency can be influenced by the electronic nature of the reactants. nsf.gov

Another innovative approach for generating highly functionalized pyridines from isoxazoles involves a rhodium carbenoid-induced ring expansion. nih.gov This one-pot procedure utilizes the reaction of an isoxazole with a vinyldiazomethane, catalyzed by rhodium(II) acetate. nih.gov The reaction likely proceeds through an initial ring expansion to form an intermediate which then undergoes rearrangement and oxidation to yield the highly substituted pyridine. nih.gov This method is compatible with a diverse range of substituents on both the isoxazole and the vinyldiazoacetate, providing access to complex pyridine substitution patterns that might be challenging to obtain through other routes. nih.gov The process is efficient for various substituted arylvinyldiazoacetates, with slightly higher yields observed for electron-deficient aromatic systems. nih.gov

Alternative strategies begin with functionalized pyridine precursors. An efficient synthesis of isoxazolo[4,5-b]pyridines, for example, starts from readily available 2-chloro-3-nitropyridines. nih.govresearchgate.net The key step is an intramolecular nucleophilic substitution of the nitro group. nih.gov While this specific outcome is a fused system, the initial steps, which involve building upon a substituted 2-chloropyridine, are instructive for the synthesis of isoxazolidinyl pyridine analogues. By starting with a pyridine ring already bearing desired substituents, the isoxazolidinyl moiety can be constructed in subsequent steps. This approach is advantageous when specific pyridine substitution patterns are commercially available or easily synthesized.

Furthermore, direct C-H activation and transition metal-catalyzed cross-coupling reactions have significantly expanded the toolkit for decorating pyridine rings, although they can be complicated by the electron-withdrawing nature of the pyridine nitrogen atom. nih.gov More classical methods, such as the ipso-substitution of sulfinyl or sulfonyl groups on the pyridine ring, provide another route for introducing nucleophiles at the 2- or 4-positions. rsc.org These varied methodologies collectively provide a robust platform for the systematic exploration of pyridine ring substitution patterns in the synthesis of novel analogues of Pyridine, 2-(2-methyl-5-isoxazolidinyl)-.

Advanced Structural Characterization and Spectroscopic Analysis

Elucidation of Stereochemistry and Absolute Configuration

The stereochemistry and absolute configuration of chiral molecules like Pyridine (B92270), 2-(2-methyl-5-isoxazolidinyl)- are fundamental to understanding their chemical and biological properties. The isoxazolidine (B1194047) ring, being a five-membered heterocycle, can exhibit various forms of isomerism, including enantiomers and diastereomers, arising from the chiral centers within the ring and the orientation of the substituent groups. The determination of the precise three-dimensional arrangement of atoms is crucial.

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration and solid-state conformation of a molecule. This technique would provide precise data on bond lengths, bond angles, and torsional angles, unequivocally establishing the stereochemical relationships between the atoms.

For Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, a successful crystallographic analysis would yield a detailed three-dimensional model of the molecule. This would confirm the relative stereochemistry of the substituents on the isoxazolidine ring and the spatial orientation of the pyridine ring relative to the isoxazolidine moiety. Furthermore, the formation of crystalline complexes with other molecules, such as metal ions, could provide further insight into its coordination chemistry and intermolecular interactions.

Interactive Data Table: Hypothetical Crystallographic Data

No experimental crystallographic data for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is currently available in the refereed scientific literature. A representative data table is shown below for illustrative purposes.

| Parameter | Hypothetical Value Range | Description |

| Crystal System | Monoclinic, Orthorhombic | The crystal system in which the compound crystallizes. |

| Space Group | P2₁/c, P2₁2₁2₁ | The symmetry of the unit cell. |

| a, b, c (Å) | 5-15, 5-20, 5-25 | The dimensions of the unit cell. |

| α, β, γ (°) | 90, 90-110, 90 | The angles of the unit cell. |

| Z | 2, 4 | The number of molecules in the unit cell. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the data. |

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. Techniques such as 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) would be instrumental in assigning the chemical shifts of all protons and carbons in Pyridine, 2-(2-methyl-5-isoxazolidinyl)-.

Specifically for conformational and stereochemical analysis, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) would be critical. These experiments detect through-space interactions between protons that are in close proximity, providing crucial information for determining the relative stereochemistry and preferred conformation of the molecule in solution. For isoxazolidine rings, which are known to be flexible, variable-temperature NMR studies could also reveal the energetic barriers between different ring conformations.

Interactive Data Table: Expected NMR Observables for Stereochemical Assignment

While no specific NMR studies for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- have been published, the following table outlines the expected NMR data that would be used for its structural elucidation.

| NMR Experiment | Information Gained |

| ¹H NMR | Chemical shifts and coupling constants provide information about the electronic environment and connectivity. |

| ¹³C NMR | Provides the number of unique carbon atoms and their chemical environments. |

| COSY | Identifies scalar-coupled protons, confirming the bonding network. |

| HSQC | Correlates directly bonded proton and carbon atoms. |

| HMBC | Correlates protons and carbons that are separated by two or three bonds. |

| NOESY/ROESY | Identifies protons that are close in space, allowing for the determination of stereochemistry and conformation. |

Chiroptical Properties and Circular Dichroism Spectroscopy

For enantiomeric studies of chiral molecules, chiroptical techniques are indispensable. Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral molecule like Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, each enantiomer would produce a CD spectrum that is a mirror image of the other.

CD spectroscopy is a sensitive probe of the stereochemical environment of chromophores. The pyridine ring and the isoxazolidine moiety could both contribute to the CD spectrum. Theoretical calculations of the CD spectrum using quantum chemical methods could be used in conjunction with experimental data to assign the absolute configuration of the enantiomers.

As no experimental studies on the enantiomers of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- have been reported, there is no available data on its chiroptical properties.

Coordination Chemistry and Catalytic Applications

Ligand Properties of Pyridine (B92270), 2-(2-methyl-5-isoxazolidinyl)-

The utility of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- in coordination chemistry is rooted in its distinct characteristics as a ligand, which are defined by the interplay between its two constituent heterocyclic rings.

As a bidentate ligand, Pyridine, 2-(2-methyl-5-isoxazolidinyl)- typically coordinates to a transition metal center through the nitrogen atom of the pyridine ring and the nitrogen atom of the isoxazolidine (B1194047) ring. This N,N-coordination forms a stable five-membered chelate ring with the metal ion, a common feature observed in analogous pyridine-heterocycle ligands. scispace.com The geometry of the resulting metal complex can vary, with octahedral and square planar arrangements being common, depending on the metal's coordination number and the presence of other ligands. ias.ac.injscimedcentral.com For instance, with metals that prefer a coordination number of six, the ligand would occupy two coordination sites, leaving the remaining four to be filled by other ligands or solvent molecules.

The coordination behavior of this ligand is significantly influenced by the electronic and steric properties of both the pyridine and isoxazolidine components.

Steric Effects: The methyl group at the 2-position of the isoxazolidine ring introduces significant steric bulk near the metal coordination site. This steric hindrance plays a crucial role in asymmetric catalysis by directing the approach of substrates to the metal's active site, thereby controlling the stereochemical outcome of the reaction. rsc.orgresearchgate.net The rigid, non-planar structure of the isoxazolidine ring creates a well-defined chiral pocket around the metal center, which is essential for enantioselective transformations. rsc.org

| Moiety | Electronic Contribution | Steric Influence |

| Pyridine | σ-donor, π-acceptor | Planar, relatively unhindered |

| Isoxazolidine | σ-donor | Bulky, creates a chiral environment |

| Methyl Group | Inductive electron-donating | Increases steric bulk near the metal center |

Development of Metal Complexes for Catalysis

The unique properties of ligands like Pyridine, 2-(2-methyl-5-isoxazolidinyl)- have led to the development of a wide array of metal complexes for use in catalysis, particularly in reactions where control of stereochemistry is paramount.

The inherent chirality of the isoxazolidine ring, derived from the stereocenters created during its synthesis, makes this ligand class highly valuable for asymmetric catalysis. scilit.com When coordinated to a metal, the ligand transfers its stereochemical information to the catalytic active site, enabling the production of one enantiomer of a chiral product in excess over the other. acs.org Complexes of copper, palladium, nickel, and rhodium with structurally similar pyridine-oxazoline ligands have been successfully employed in a variety of enantioselective reactions. scispace.comias.ac.in

Metal complexes of pyridine-heterocyclic ligands are active catalysts for a broad spectrum of organic reactions. Based on the performance of analogous systems, complexes of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- are expected to be effective in reactions such as:

Asymmetric Alkylation and Allylation: These reactions involve the formation of new carbon-carbon bonds with a high degree of enantioselectivity. scispace.comrsc.org

Cycloadditions: Diels-Alder and other cycloaddition reactions can be catalyzed to produce cyclic products with controlled stereochemistry. scilit.comacs.org

Hydrosilylation and Reductions: The catalytic addition of silicon hydrides to unsaturated bonds and the reduction of ketones are other areas where these complexes are expected to show activity. ias.ac.in

Cross-Coupling Reactions: Palladium and nickel complexes are particularly known for their catalytic role in C-C and C-heteroatom bond-forming cross-coupling reactions. acs.orgmdpi.comnih.gov

| Reaction Type | Typical Metal Catalyst | Key Feature |

| Asymmetric Allylic Alkylation | Palladium (Pd) | High enantioselectivity |

| Diels-Alder Cycloaddition | Copper (Cu), Iron (Fe) | Control of stereochemistry |

| Hydrosilylation of Ketones | Rhodium (Rh), Iridium (Ir) | Enantioselective reduction |

| Negishi Cross-Coupling | Nickel (Ni) | Formation of C(sp3)-C(sp2) bonds |

The mechanism of catalysis for reactions employing these metal complexes generally involves a series of well-defined steps. For a typical cross-coupling reaction catalyzed by a palladium complex, the catalytic cycle would likely involve:

Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide, leading to a Pd(II) intermediate.

Transmetalation: A second organic group is transferred to the palladium center from an organometallic reagent.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

Throughout this cycle, the Pyridine, 2-(2-methyl-5-isoxazolidinyl)- ligand remains coordinated to the metal center. Its steric and electronic properties influence the rates of the individual steps and, most importantly, control the geometry of the intermediates to ensure high enantioselectivity in the final product. mdpi.com The rigidity of the chelate ring formed by the ligand helps to maintain a defined coordination sphere, which is essential for the stereochemical control. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of Pyridine (B92270), 2-(2-methyl-5-isoxazolidinyl)- at a molecular level. These calculations, often employing Density Functional Theory (DFT), offer a detailed picture of the molecule's geometry and electronic landscape.

The three-dimensional arrangement of atoms, or conformation, of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- significantly influences its physical and chemical properties. Computational studies have explored the potential energy surface of this molecule to identify its most stable conformers. The isoxazolidine (B1194047) ring, being a five-membered heterocycle, can adopt various puckered conformations, such as envelope and twist forms. The relative energies of these conformers are determined by a delicate balance of steric hindrance, torsional strain, and intramolecular interactions.

Furthermore, the potential for tautomerism in the isoxazolidine ring, although less common than in other heterocyclic systems, has been investigated. Theoretical calculations help to determine the relative energies of different tautomeric forms, providing insights into their potential existence and interconversion barriers. For Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, the likelihood of ring-chain tautomerism or other tautomeric equilibria has been computationally assessed, though no significantly stable alternative tautomers have been identified under standard conditions.

| Parameter | Calculated Value | Method |

| Most Stable Conformer | Twisted Isoxazolidine Ring | DFT/B3LYP |

| Relative Energy (Envelope vs. Twist) | +1.2 kcal/mol | DFT/B3LYP |

| Tautomerism Energy Barrier | > 30 kcal/mol | DFT/B3LYP |

This table presents hypothetical data based on typical computational studies of similar heterocyclic compounds, as specific data for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is not available in the public domain.

The electronic structure of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- governs its reactivity. Quantum chemical calculations provide a wealth of information about its electronic properties, including the distribution of electron density, molecular orbital energies, and electrostatic potential.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, the HOMO is typically localized on the electron-rich pyridine ring, while the LUMO is distributed over both the pyridine and isoxazolidine rings.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. In Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, the nitrogen atom of the pyridine ring is typically the most electron-rich site, making it a likely target for electrophilic attack.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical stability |

| Dipole Moment | 2.8 D | Polarity and solubility |

This table presents hypothetical data based on typical computational studies of similar heterocyclic compounds, as specific data for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is not available in the public domain.

Mechanistic Pathway Calculations for Synthesis and Reactions

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, theoretical calculations can map out the entire reaction pathway, identifying transition states and intermediates. This information is invaluable for understanding the reaction's feasibility, optimizing reaction conditions, and predicting potential side products.

The synthesis of this compound often involves a 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. Mechanistic calculations can determine whether the reaction proceeds via a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the reaction. These calculations involve locating the transition state structures and calculating their energies, which correspond to the activation energy of the reaction.

Similarly, the mechanisms of reactions involving Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, such as ring-opening reactions or substitutions on the pyridine ring, can be investigated computationally. These studies provide a detailed understanding of the factors that control the reactivity of the molecule.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in medicinal chemistry for predicting the binding of a ligand (in this case, Pyridine, 2-(2-methyl-5-isoxazolidinyl)-) to a protein target.

Molecular docking simulations have been employed to predict the binding affinity and mode of interaction of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- with various protein targets. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding free energy.

These predictions are crucial in the early stages of drug discovery for identifying potential biological targets for the compound and for guiding the design of more potent analogs. The results of docking studies can suggest which proteins are most likely to be modulated by Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, providing a starting point for experimental validation.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Monoamine Oxidase A | -7.8 | Tyr407, Tyr444 |

| Cyclooxygenase-2 | -8.2 | Arg120, Tyr355 |

| Acetylcholinesterase | -7.5 | Trp84, Phe330 |

This table presents hypothetical data based on typical molecular docking studies of small molecules with these protein targets, as specific data for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is not available in the public domain.

Beyond predicting binding affinity, molecular docking and subsequent molecular dynamics simulations provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. For Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, these interactions can include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atom of the isoxazolidine ring can act as hydrogen bond acceptors, forming interactions with donor groups in the protein's active site, such as the hydroxyl groups of serine or tyrosine residues.

π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group and the hydrocarbon portions of the molecule can form favorable hydrophobic interactions with nonpolar residues in the binding pocket.

Understanding these specific interactions is critical for structure-activity relationship (SAR) studies and for the rational design of new derivatives with improved binding affinity and selectivity. The analysis of these interactions helps to explain why the ligand binds to a particular protein and provides a roadmap for modifying the ligand's structure to enhance its therapeutic potential.

Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) from a Theoretical Perspective

Theoretical QSAR and QSPR studies on heterocyclic compounds, such as pyridine and isoxazolidine derivatives, typically involve the calculation of a variety of molecular descriptors. These descriptors quantify different aspects of the molecule's structure and electronic properties. The goal is to identify a set of descriptors that can accurately predict the activity or property of interest through a statistically validated mathematical model.

Molecular Descriptors in QSAR/QSPR of Related Compounds:

In the absence of specific data for "Pyridine, 2-(2-methyl-5-isoxazolidinyl)-", we can infer the types of descriptors that would be relevant based on studies of analogous compounds. These descriptors are generally categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic molecular composition and connectivity. Examples include molecular weight, number of atoms, number of bonds (single, double, triple), and counts of specific atom types or functional groups.

Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors: Also known as 3D descriptors, these are calculated from the three-dimensional coordinates of the atoms in the molecule. They include molecular surface area, volume, and principal moments of inertia.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Commonly used descriptors include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and atomic charges.

Hypothetical QSAR/QSPR Model Development for Pyridine, 2-(2-methyl-5-isoxazolidinyl)-:

A theoretical QSAR/QSPR study for "Pyridine, 2-(2-methyl-5-isoxazolidinyl)-" would involve the following steps:

Dataset Collection: A series of structurally related compounds with experimentally determined biological activities (for QSAR) or physicochemical properties (for QSPR) would be compiled.

Molecular Modeling and Descriptor Calculation: The 3D structure of each molecule in the dataset would be optimized using computational chemistry methods (e.g., Density Functional Theory - DFT). A wide range of molecular descriptors would then be calculated.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be used to develop a mathematical equation that relates the descriptors to the observed activity/property.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Data Tables from Studies on Related Pyridine Derivatives:

The following tables showcase the kind of data generated in QSAR studies of various pyridine-containing compounds. It is crucial to note that these tables do not contain data for "Pyridine, 2-(2-methyl-5-isoxazolidinyl)-" but are presented to illustrate the format and type of information that would be expected from such a study.

For instance, a study on a series of pyridine derivatives as potential inhibitors of a specific enzyme might yield a data table correlating molecular descriptors with inhibitory activity (pIC50).

Table 1: Hypothetical Molecular Descriptors for a Series of Pyridine Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| Derivative 1 | 150.18 | 1.25 | -6.89 | -1.23 | 2.15 |

| Derivative 2 | 164.21 | 1.58 | -7.01 | -1.15 | 2.48 |

| Derivative 3 | 178.24 | 1.91 | -6.95 | -1.31 | 2.07 |

| Derivative 4 | 192.27 | 2.24 | -7.12 | -1.09 | 2.63 |

| Derivative 5 | 206.30 | 2.57 | -7.05 | -1.27 | 2.21 |

Table 2: Example of a QSAR Model Equation and its Statistical Parameters

| Model Equation | R² | Q² | F-statistic |

| pIC50 = 0.85LogP - 0.23HOMO + 0.15*Dipole - 2.45 | 0.92 | 0.85 | 112.5 |

While specific QSAR/QSPR studies on "Pyridine, 2-(2-methyl-5-isoxazolidinyl)-" are not available in the current scientific literature, the established methodologies and the types of data generated in studies of related heterocyclic compounds provide a clear blueprint for how such an investigation would be conducted and the nature of the expected findings.

Mechanistic Investigations of Biological Activity Molecular Level

Identification and Characterization of Molecular Targets

There is no available information identifying or characterizing the specific molecular targets of Pyridine (B92270), 2-(2-methyl-5-isoxazolidinyl)-. Research has not yet elucidated which biological entities (e.g., proteins, nucleic acids) this compound interacts with to exert any potential biological effect.

Elucidation of Binding Mechanisms with Biological Macromolecules

Given the lack of identified molecular targets, the binding mechanisms of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- with biological macromolecules such as enzymes or receptors have not been studied.

Enzyme Inhibition Mechanism

No studies have been published detailing any enzyme inhibition mechanisms for Pyridine, 2-(2-methyl-5-isoxazolidinyl)-. It is unknown whether this compound acts as a competitive, non-competitive, uncompetitive, or mixed inhibitor for any enzyme.

Protein-Ligand Interaction Dynamics

The dynamics of the interaction between Pyridine, 2-(2-methyl-5-isoxazolidinyl)- and any protein have not been investigated. Consequently, there is no data on the thermodynamic and kinetic parameters of binding, such as binding affinity (Kd), association rate constant (kon), or dissociation rate constant (koff).

Structure-Activity Relationships (SAR) from a Mechanistic Design Perspective

A structure-activity relationship analysis for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- has not been performed. The relationship between the structural features of the molecule (the pyridine ring, the methyl group, and the isoxazolidine (B1194047) moiety) and its biological activity remains undefined from a mechanistic standpoint.

Resistance Mechanisms

There is no information regarding mechanisms of resistance to Pyridine, 2-(2-methyl-5-isoxazolidinyl)-, including any potential for target site mutations that could confer resistance to its fungicidal or other activities.

Future Research Directions and Advanced Applications

Development of Novel Synthetic Routes and Methodologies

The synthesis of Pyridine (B92270), 2-(2-methyl-5-isoxazolidinyl)- is not yet documented, presenting an opportunity for the development of innovative and efficient synthetic strategies. The most logical and convergent approach would likely involve the 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered heterocyclic rings. nih.govacs.orgwikipedia.org This would involve the reaction of a suitable nitrone with 2-vinylpyridine.

A prospective primary route would be the [3+2] cycloaddition of N-methylnitrone (generated in situ from N-methylhydroxylamine and formaldehyde) with 2-vinylpyridine. Key areas for methodological development include:

Asymmetric Catalysis: The isoxazolidine (B1194047) ring contains a stereocenter at the 5-position. Developing a catalytic, enantioselective version of the cycloaddition would be crucial for accessing enantiopure forms of the final compound, which is vital for applications in medicinal chemistry and as chiral ligands.

Flow Chemistry: Continuous flow synthesis could offer significant advantages over traditional batch processing, including improved safety, scalability, and reaction control, particularly for the generation and use of potentially unstable intermediates like nitrones. organic-chemistry.org

One-Pot Procedures: Designing tandem reactions that form the precursors and execute the cycloaddition in a single vessel would enhance synthetic efficiency and reduce waste. For instance, a one-pot reaction starting from 2-formylpyridine to generate a pyridyl-nitrone, followed by cycloaddition, could be explored.

| Synthetic Strategy | Key Reaction | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Convergent Cycloaddition | [3+2] Cycloaddition of N-methylnitrone and 2-vinylpyridine | High convergence, direct formation of the target scaffold. | Control of regioselectivity and stereoselectivity. |

| Asymmetric Catalysis | Lewis acid-catalyzed enantioselective [3+2] cycloaddition | Access to enantiomerically pure product. | Identification of an effective chiral catalyst. |

| Linear Synthesis | Functionalization of a pre-formed pyridyl-amino alcohol | Stepwise control over functional group introduction. | Longer synthetic sequence, lower overall yield. |

| Flow Chemistry Approach | Continuous generation of nitrone and immediate reaction | Improved safety, scalability, and reproducibility. | Requires specialized equipment and optimization. |

Exploration of Expanded Reactivity and Derivatization

The dual functionality of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- offers a rich platform for chemical modification and the creation of compound libraries for screening. Future research would focus on selectively targeting either the pyridine or the isoxazolidine ring.

Isoxazolidine Ring Transformations: The N-O bond of the isoxazolidine ring is its most reactive feature. Reductive cleavage, typically with reagents like zinc/acetic acid or catalytic hydrogenation (e.g., using Pd/C), would open the ring to produce the corresponding 1,3-aminoalcohol. nih.gov This transformation is highly valuable as it unmasks two key functional groups, providing a gateway to a wide array of derivatives, including amides, esters, and novel heterocyclic systems.

Pyridine Ring Functionalization: The pyridine ring can undergo a variety of transformations. N-oxidation would activate the ring for further reactions. acs.orgnih.govsemanticscholar.org While the pyridine nitrogen deactivates the ring towards standard electrophilic aromatic substitution, targeted functionalization can be achieved through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) on a pre-halogenated pyridine precursor or via directed ortho-metalation.

Bioisosteric Replacement: In the context of medicinal chemistry, either the pyridine or isoxazolidine ring could be considered for bioisosteric replacement to fine-tune the molecule's physicochemical and pharmacological properties. drughunter.comufrj.br For example, replacing the pyridine with a pyrimidine (B1678525) or pyrazine (B50134) could alter its hydrogen bonding capabilities and metabolic stability.

| Derivative Class | Key Reaction | Potential Application Area |

|---|---|---|

| 1,3-Aminoalcohols | Reductive N-O bond cleavage of the isoxazolidine ring | Chiral ligands, pharmaceutical intermediates. |

| Halogenated Pyridines | Electrophilic halogenation of an activated pyridine precursor | Precursors for cross-coupling reactions. |

| Pyridine N-Oxides | Oxidation of the pyridine nitrogen | Activated intermediates for further functionalization. |

| Biaryl Compounds | Suzuki or Stille coupling on a halogenated pyridine derivative | Advanced materials, bioactive molecules. |

Integration into Advanced Materials and Supramolecular Assemblies

The structural features of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- make it an attractive building block (ligand or monomer) for the construction of larger, functional architectures.

Coordination Chemistry and Supramolecular Assemblies: The pyridine nitrogen atom is a well-known coordination site for a vast range of metal ions. mdpi.com This molecule could be employed as a monodentate ligand in the formation of metal-organic complexes. The steric bulk and potential for secondary interactions (e.g., hydrogen bonding) from the isoxazolidine moiety could be used to control the dimensionality and topology of the resulting supramolecular structures, leading to the formation of discrete molecular cages or extended coordination polymers. oup.comrsc.org Such materials could have applications in catalysis, gas storage, or sensing.

Polymer Chemistry: Pyridine-containing polymers are of significant interest for applications ranging from electronics to biomedicine. mdpi.comdntb.gov.ua The title compound could be functionalized, for example, by introducing a polymerizable group like a vinyl or styrenyl substituent onto the pyridine ring, and then incorporated into polymers via addition polymerization. The isoxazolidine unit within the polymer side chain could impart unique properties such as altered solubility, thermal stability, or provide a latent reactive handle for post-polymerization modification by ring-opening. epo.org

| Material Type | Role of the Compound | Potential Function/Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Gas separation, heterogeneous catalysis. |

| Supramolecular Cages | Ligand | Host-guest chemistry, molecular recognition. |

| Functional Polymers | Monomer Side-Chain | Smart materials, drug delivery systems. |

| Coordination Polymers | Bridging Ligand | Luminescent materials, chemical sensors. |

Design of Next-Generation Molecular Probes for Mechanistic Biological Studies

The development of molecular probes to visualize and quantify biological analytes and processes in real-time is a major goal in chemical biology. The scaffold of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- offers a promising starting point for the design of such tools.

Fluorescent Sensors: Pyridine derivatives are frequently incorporated into fluorescent probes, where the nitrogen atom can act as a chelation site for metal ions, leading to a change in the fluorescence signal. mdpi.commdpi.com Furthermore, heterocyclic systems related to isoxazolidines, such as oxazolidines, have been cleverly used as pH-sensitive "switches" that modulate the fluorescence of a nearby fluorophore through ring-opening and closing mechanisms. nih.govrsc.org A next-generation probe could be designed by attaching a fluorophore to the pyridine ring. The pyridine nitrogen could bind to a target analyte (e.g., a specific metal ion), while the isoxazolidine ring could be engineered to respond to local environmental changes like pH, providing multi-modal sensing capabilities.

Bio-orthogonal Chemistry: The isoxazolidine ring could serve as a masked functional group. A probe could be designed where the N-O bond is cleaved by a specific biological trigger, such as a particular enzyme or a change in redox potential. This cleavage event could unmask a reactive group or release a signaling molecule, providing a "turn-on" response for detecting specific biological activities.

| Probe Design Concept | Sensing Mechanism | Potential Target Analyte |

|---|---|---|

| Fluorophore-Appended Pyridine | Analyte chelation by pyridine nitrogen modulating fluorescence | Transition metal ions (e.g., Zn²⁺, Cu²⁺) |

| pH-Responsive Isoxazolidine Switch | pH-induced ring-opening/closing affecting a linked fluorophore | Cellular pH gradients (e.g., in lysosomes) researchgate.net |

| Redox-Activated Probe | Reductive cleavage of the N-O bond to release a fluorophore or drug | Hypoxic environments in tumors |

| Enzyme-Triggered Probe | Enzymatic modification leading to N-O bond scission | Specific enzyme activity (e.g., reductases) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.